7-bromo-5-chloro-2,3-dihydro-1H-indole hydrochloride
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Overview
Description
7-Bromo-5-chloro-2,3-dihydro-1H-indole hydrochloride is a synthetic compound belonging to the indole family. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound is characterized by the presence of bromine and chlorine atoms on the indole ring, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-5-chloro-2,3-dihydro-1H-indole hydrochloride typically involves the bromination and chlorination of the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine hydrochloride with cyclohexanone under acidic conditions . The reaction is carried out under reflux in methanol using methanesulfonic acid as a catalyst, yielding the desired indole derivative in good yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-chloro-2,3-dihydro-1H-indole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride and alkyl halides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst is often employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various alkylated indole derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
7-Bromo-5-chloro-2,3-dihydro-1H-indole hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-bromo-5-chloro-2,3-dihydro-1H-indole hydrochloride involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, influencing biological pathways. For example, indole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . The presence of bromine and chlorine atoms can enhance the binding affinity and specificity of the compound for its targets .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
5-Bromoindole: Another brominated indole derivative with different biological activities.
7-Chloroindole: A chlorinated indole derivative used in various chemical syntheses.
Uniqueness
7-Bromo-5-chloro-2,3-dihydro-1H-indole hydrochloride is unique due to the presence of both bromine and chlorine atoms on the indole ring. This dual substitution can significantly influence its chemical reactivity and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
7-bromo-5-chloro-2,3-dihydro-1H-indole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClN.ClH/c9-7-4-6(10)3-5-1-2-11-8(5)7;/h3-4,11H,1-2H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIKULURICSDCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2Br)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803561-72-9 |
Source
|
Record name | 7-bromo-5-chloro-2,3-dihydro-1H-indole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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